molecular formula C5H9N3O2 B1627690 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 893748-77-1

1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No. B1627690
M. Wt: 143.14 g/mol
InChI Key: FRXKNDQQHJFIIM-UHFFFAOYSA-N
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Description

“1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine” is an organic compound with the empirical formula C5H9N3O2 . It is a heterocyclic compound that contains a five-membered ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular weight of “1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine” is 143.14 . Its SMILES string is NCC1=NOC(COC)=N1, and its InChI is 1S/C5H9N3O2/c1-9-3-5-7-4(2-6)8-10-5/h2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

“1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine” is a solid . It does not have a flash point, indicating that it is not flammable .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine and its derivatives have been synthesized and characterized through various techniques. For example, similar compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized using polyphosphoric acid condensation route and characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Antifungal Properties

  • Oxadiazole derivatives exhibit significant antimicrobial and antifungal activities. A study on similar compounds showed potent activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Cytotoxic Activity Against Cancer Cells

  • Derivatives of oxadiazole have shown promising cytotoxic activity against various cancer cell lines. Compounds synthesized through one-pot reactions exhibited comparable or better cytotoxic activity against certain cancer cells compared to reference drugs (Ramazani et al., 2014).

Utility in Material Science

  • Oxadiazole derivatives have been explored for their potential in material science applications. For instance, 2‐Methoxy‐Δ3‐1,3,4‐oxadiazoline, a related compound, has been studied for its utility as a precursor for the generation of carbenes, ylides, or diazo compounds (Mieusset et al., 2008).

Corrosion Inhibition Properties

  • The oxadiazole class of compounds also exhibits properties useful in corrosion inhibition. For instance, benzimidazole bearing 1, 3, 4-oxadiazoles have shown effectiveness in preventing corrosion in mild steel in acidic environments (Ammal, Prajila, & Joseph, 2018).

Anticholinesterase Action

  • Oxadiazole derivatives have been investigated for their anticholinesterase activities, indicating potential applications in neurodegenerative diseases like Alzheimer's (Luo et al., 2005).

Antibacterial Activity

  • Some oxadiazole derivatives have shown promising antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Rai et al., 2010).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, which mean it is harmful if swallowed and causes serious eye damage . Precautionary statements include P280 - P305 + P351 + P338, which advise wearing protective gloves/eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-9-3-5-7-4(2-6)8-10-5/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXKNDQQHJFIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602371
Record name 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine

CAS RN

893748-77-1
Record name 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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